Pyrenophorol

説明

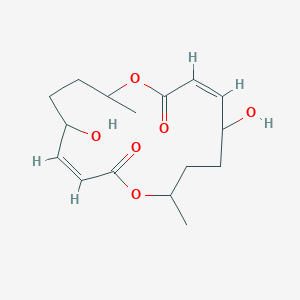

Pyrenophorol is a compound with the molecular formula C16H24O6 . It is a C9H12O3 compound isolated in low yield from culture filtrates of the phytopathogenic fungus Stemphylium radicinum, C.M.I. 105654 .

Synthesis Analysis

The synthesis of Pyrenophorol has been accomplished in a stereoselective manner. The synthesis was achieved in 12 steps with an overall yield of 8.3%, starting from inexpensive and commercially available (S)-ethyl lactate . The synthesis process involved an oxidation-reduction protocol and cyclodimerisation under the Mitsunobu reaction conditions .

Molecular Structure Analysis

The molecular structure of Pyrenophorol is characterized by a C16H24O6 formula . The structure classification falls under Ketones, Aldehydes, Acids .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrenophorol include oxidation-reduction and cyclodimerisation under the Mitsunobu reaction conditions .

Physical And Chemical Properties Analysis

Pyrenophorol has a molecular weight of 312.36 . It is a C16H24O6 compound . The compound is isolated from the phytopathogenic fungus Stemphylium radicinum, C.M.I. 105654 .

科学的研究の応用

Synthesis and Structural Analysis : Pyrenophorol has been synthesized stereoselectively, with key steps including hydrolytic kinetic resolution, MacMillan α-hydroxylation, and Mitsunobu cyclization (J. Yadav et al., 2009). Another study on pyrenophorol and its derivatives from Phoma sp., an endophytic fungus, reveals insights into their biosynthetic interconnections (Wen Zhang et al., 2008).

Biophysical Studies : Pyrene-labeled lipids, including pyrenophorol, are useful in studying biophysical phenomena like lipid diffusion, membrane organization, and protein binding. Their long excited state lifetime and excimer formation make them suitable for such applications (P. Somerharju, 2002).

Antimicrobial and Antifungal Activities : Pyrenophorol has shown potential in antimicrobial activities against various organisms, including fungi and bacteria. This highlights its potential in developing new antimicrobial agents (Wen Zhang et al., 2008). Another study demonstrates antifungal and algicidal properties of pyrenophorol derivatives (K. Krohn et al., 2007).

Optical and Fluorescence Applications : Pyrene-functionalized oligonucleotides, including pyrenophorol, are used in detecting DNA/RNA targets, indicating their potential in diagnostics and nanotechnology (Michael E Østergaard & P. Hrdlicka, 2011). Also, pyrene-based compounds, like pyrenophorol, have been used to enhance solid-state fluorescence in optical devices (Zujin Zhao et al., 2010).

Herbicidal and Phytotoxic Potential : Studies have explored the herbicidal potential of pyrenophorol, indicating its ability to induce phytotoxicity in certain plant species. This opens avenues for its use in agriculture and pest management (M. A. Kastanias & M. Chrysayi-Tokousbalides, 2000).

Metabolic and Biochemical Studies : Pyrenophorol has been used in metabonomic strategies to investigate the biochemical effects of phytotoxins on plants, providing insights into their mode of action (K. Aliferis & M. Chrysayi-Tokousbalides, 2006).

Safety and Hazards

Pyrenophorol is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and not to eat, drink, or smoke when using this product . Use should be only outdoors or in a well-ventilated area, and protective gloves/protective clothing/eye protection/face protection should be worn .

特性

IUPAC Name |

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7-,10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQNDQOKFICJGL-XOHWUJONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC(=O)/C=C\C(CCC(OC(=O)/C=C\C(CC1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3Z,11Z)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione | |

CAS RN |

155326-45-7 | |

| Record name | Helmidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155326457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2-(4-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)leucine](/img/structure/B241955.png)

![Ethyl 2-({[5-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B241967.png)

![7-benzyl-6,10-dimethyl-3-[3-(4-morpholinyl)propyl]-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B241996.png)

![ethyl 2-((6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B242015.png)

![N-{[trans-4-({[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}methyl)cyclohexyl]carbonyl}-beta-alanine](/img/structure/B242016.png)

![1-(4-Tert-butylphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242018.png)

![12-chloro-3-(4-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B242024.png)

![Dimethyl 5-({[5-(ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyridinyl]carbonyl}amino)isophthalate](/img/structure/B242025.png)

![6,7-dimethoxy-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B242030.png)

![5-(6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-6-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylpyrimidin-4-one](/img/structure/B242032.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B242045.png)

![N-(1-ethyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B242046.png)